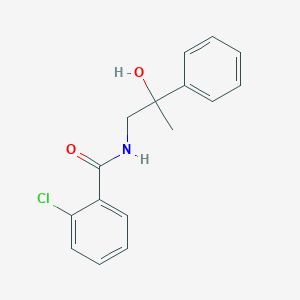

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUADNTZFGLMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-chloro-N-(2-oxo-2-phenylpropyl)benzamide.

Reduction: Formation of N-(2-hydroxy-2-phenylpropyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that compounds related to 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide may exhibit antiviral properties. For instance, a study evaluated several benzamide derivatives for their effectiveness against viral replication. The results showed that certain modifications to the benzamide structure could enhance antiviral activity significantly.

| Compound | aLogTCID50 (viral titer) | Fold decrease in replication |

|---|---|---|

| Control (DMSO) | 8.5 | - |

| A1 | 7.1 | 25 |

| A8 | 7.1 | 25 |

| A9 | 5.7 | 630 |

| A11 | 6.8 | 50 |

In this table, "aLogTCID50" represents the viral titer expressed as logTCID50, indicating the effectiveness of each compound in reducing viral replication when tested on MDCK cells .

P2X7 Receptor Inhibition

Another significant application of this compound is its potential as an inhibitor of the P2X7 receptor, which is implicated in various inflammatory and autoimmune diseases. The structure of benzamide derivatives similar to this compound has been shown to inhibit this receptor effectively, suggesting potential therapeutic uses in pain management and inflammation control .

Cosmetic Formulation Applications

Skin Care Products

The compound has also been explored for its role in cosmetic formulations. Its properties may enhance the stability and efficacy of topical products. Research indicates that formulations containing such compounds can improve skin hydration and provide protective effects against environmental stressors.

A study highlighted the importance of evaluating the bioavailability of drug molecules in topical formulations to ensure their effectiveness. The incorporation of compounds like this compound into cosmetic products could optimize their performance by improving skin penetration and retention .

Case Studies

-

Antiviral Compound Development

A series of analogs were synthesized based on the structure of this compound to assess their antiviral activity. Modifications such as varying the side chains and functional groups were tested, leading to the identification of more potent antiviral agents that retained low toxicity levels in vitro . -

Cosmetic Product Efficacy

In a study focused on developing a new moisturizing cream, researchers utilized a formulation containing this compound alongside other active ingredients. The study demonstrated significant improvements in skin hydration levels and overall skin texture after consistent application over several weeks, showcasing its potential in cosmetic applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with target proteins, while the phenylpropyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

a) 2-Chloro-N-cyclopropyl-4-(3-(3,5-dichlorophenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)benzamide (Compound II.13.l)

- Structure : Features a cyclopropyl group, dichlorophenyl moiety, and difluoro-hydroxypropyl chain.

- Application : Developed as a fluorinated ingredient for modern crop protection, targeting fungal pathogens. The dichlorophenyl and difluoro groups enhance lipophilicity and resistance to metabolic degradation .

- Synthesis : Prepared via condensation of 2-chloro-N-cyclopropyl-4-formylbenzamide with a fluorinated ketone under LiBr catalysis .

b) 2-Chloro-N-(1-methylethyl)-N-phenylacetamide (Propachlor)

Pharmaceutical and Functionalized Benzamides

a) 2-Chloro-N-(4-sulfamoylbenzyl)benzamide

- Structure : Incorporates a sulfamoylbenzyl group.

- Molecular Formula : C₁₄H₁₃ClN₂O₃S (Molar Mass: 324.78 g/mol).

- Application : Sulfonamide groups are associated with antibacterial and carbonic anhydrase inhibitory activity. The sulfamoyl moiety enhances solubility compared to the hydrophobic hydroxy-phenylpropyl chain in the target compound .

b) 2-Chloro-N-(propan-2-yl)benzamide

Fluorinated and Heterocyclic Derivatives

a) 2-Chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide

- Structure : Differs from the target compound by an additional fluorine atom at the 6-position of the benzamide ring.

b) 2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide

- Structure : Contains an oxadiazole-heterocyclic substituent.

- Application: Oxadiazole rings are known for antimicrobial and anti-inflammatory properties. This compound’s complexity suggests targeted therapeutic applications, contrasting with the simpler agrochemical focus of the target compound .

Comparative Data Table

Key Research Findings

- Agrochemical Efficacy : Fluorinated benzamides (e.g., Compound II.13.l) demonstrate superior pest control due to enhanced stability and target binding .

- Structural Flexibility : Substitution at the benzamide’s nitrogen (e.g., hydroxy-phenylpropyl vs. sulfamoylbenzyl) dictates solubility and bioactivity profiles .

- Trade-offs : Simpler analogs like propachlor prioritize cost-effective synthesis and soil persistence, whereas complex derivatives target specific enzymatic pathways .

Biological Activity

2-Chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound belonging to the class of aryl amides, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide moiety with a chloro substituent and a hydroxy-phenylpropyl side chain. These structural characteristics influence its reactivity and biological interactions. The presence of the chloro group enhances lipophilicity, which may affect its pharmacokinetic properties, while the hydroxy group can participate in hydrogen bonding with biological targets.

| Feature | Description |

|---|---|

| Chemical Class | Aryl amides |

| Structural Characteristics | Chloro substituent, hydroxy-phenylpropyl side chain |

| Potential Biological Activities | Antimicrobial, anti-inflammatory, apoptosis induction |

Research indicates that compounds similar to this compound can interact with various biological targets through several mechanisms:

- Inhibition of NF-kB Activation : N-substituted benzamides have been shown to inhibit NF-kB activation, which is crucial in regulating immune responses and cell survival. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for use as chemotherapeutic agents .

- Induction of Apoptosis : The structural modifications in benzamides can skew their biological activity towards promoting apoptosis or inhibiting survival pathways. For instance, the introduction of a chloro group has been linked to enhanced apoptosis induction .

- Cholinesterase Inhibition : Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .

Study on NF-kB Inhibition

A study conducted on various N-substituted benzamides demonstrated that those with chloro substitutions effectively inhibited IκBβ breakdown, thereby preventing NF-kB activation. This mechanism was associated with increased apoptosis rates in treated cells, suggesting therapeutic potential against cancers .

Cholinesterase Inhibition Research

Research has highlighted the role of BChE in Alzheimer's disease progression. Compounds that inhibit BChE can potentially restore cholinergic function in patients. The inhibition of cholinesterases by benzamide derivatives has been a focus area for developing new treatments for cognitive disorders .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Mechanism |

|---|---|---|

| NF-kB Inhibition | Prevents cell survival signaling | Inhibits IκBβ breakdown |

| Apoptosis Induction | Promotes programmed cell death | Alters signaling pathways |

| Cholinesterase Inhibition | Enhances cholinergic neurotransmission | Inhibits AChE/BChE activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nucleophilic acyl substitution between 2-chlorobenzoyl chloride and 2-amino-2-phenylpropan-1-ol under inert conditions. Use design of experiments (DoE) principles to optimize variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design can identify interactions between parameters like reaction time (12–24 h) and stoichiometric ratios (1:1 to 1:1.2) . Monitor purity via HPLC and adjust conditions iteratively.

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR to confirm the amide bond formation and stereochemistry of the hydroxypropyl group.

- X-ray Crystallography : Resolve the crystal structure to determine bond lengths (e.g., C=O at ~1.23 Å) and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and amide groups) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] at m/z 304.1) using high-resolution ESI-MS.

Q. What stability challenges arise during storage or handling, and how can they be mitigated?

- Methodological Answer : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Use DSC/TGA to identify decomposition thresholds (>150°C). Protect the hydroxyl group from oxidation by storing under nitrogen and adding antioxidants like BHT (0.01% w/w) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity, and what strategies can validate structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs with variations in the chloro substituent (e.g., 3-Cl vs. 4-Cl) or hydroxypropyl chain length. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking scores (AutoDock Vina). Use QSAR models to predict logP and polar surface area effects on membrane permeability .

Q. What computational tools are effective for predicting reaction pathways or electronic properties?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates and transition states. For electronic properties, calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Integrate machine learning (e.g., ICReDD’s reaction path search) to prioritize experimental conditions .

Q. How can contradictory data in solubility or bioassay results be resolved?

- Methodological Answer : For solubility discrepancies, use Hansen solubility parameters to select co-solvents (e.g., PEG 400 or DMSO). Validate bioassay variability via orthogonal assays (e.g., SPR vs. fluorescence polarization). Apply multivariate analysis to distinguish assay artifacts from true biological effects .

Q. What strategies enhance the compound’s solubility without compromising stability?

- Methodological Answer : Explore salt formation (e.g., hydrochloride or sodium salts) or co-crystallization with succinic acid. Use nanoformulation (e.g., liposomes or cyclodextrin inclusion complexes) to improve aqueous solubility. Characterize dissolution profiles using USP apparatus II at 37°C .

Q. How can in silico toxicology models guide preclinical safety assessments?

- Methodological Answer : Run ADMET predictions using platforms like SwissADME or ProTox-II to flag hepatotoxicity or CYP450 inhibition risks. Cross-validate with zebrafish embryo toxicity assays (LC > 100 µM) and Ames test data for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.